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Introduction
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) that is highly selective for both EGFR-TKI sensitizing

mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2]

This document provides a comprehensive overview of the pharmacokinetics (PK) and

pharmacodynamics (PD) of osimertinib, intended to serve as a technical resource for

professionals in the field of drug development and oncology research.

Pharmacokinetics
Osimertinib exhibits predictable pharmacokinetic properties in both preclinical models and

human subjects. Its absorption, distribution, metabolism, and excretion have been well-

characterized, contributing to its successful clinical development.

Absorption and Distribution
Following oral administration, osimertinib is slowly absorbed, with a median time to maximum

plasma concentration (Tmax) of approximately 6 hours in cancer patients.[3] The absolute oral

bioavailability of osimertinib has been determined to be 69.8%.[4] Once daily administration of

osimertinib leads to an approximate threefold accumulation, with steady-state exposures

achieved after 15 days of dosing.[2][5]
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Osimertinib has a large volume of distribution, indicative of extensive tissue penetration.[6][7]

Notably, it demonstrates significantly greater penetration of the blood-brain barrier compared to

earlier generation EGFR-TKIs like gefitinib and afatinib, which is a critical attribute for treating

central nervous system (CNS) metastases.[1][8] Preclinical studies in cynomolgus monkeys

using positron emission tomography (PET) have confirmed the notable brain exposure of

[11C]osimertinib.[8]

Metabolism and Excretion
The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly

mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][5] Two

pharmacologically active metabolites, AZ5104 and AZ7550, have been identified in plasma,

each circulating at approximately 10% of the exposure of the parent compound at steady state.

[3][6] While AZ7550 has a similar potency and selectivity profile to osimertinib, AZ5104 is more

potent against both mutant and wild-type EGFR.[5]

Elimination of osimertinib and its metabolites occurs through both hepatic and renal routes,

with approximately 68% of the dose excreted in feces and 14% in urine.[5] The population-

estimated mean half-life of osimertinib at steady state is approximately 48 hours.[2][6]

Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of osimertinib in various

species.

Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg Once Daily)
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Parameter Value Reference

Tmax (median) 6 hours [3]

Absolute Bioavailability 69.8% [4]

Apparent Clearance (CL/F) 14.2 L/h [6]

Apparent Volume of

Distribution (Vd/F)
986 L [6]

Terminal Half-life (t1/2) 48 hours [6]

AUCss 11,258 nmol·h/L [6]

Cmax,ss 501 nmol/L [6]

Cmin,ss 417 nmol/L [6]

Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib in Mice

Dose Cmax (ng/mL)
AUC0-24h
(ng·h/mL)

Brain-to-
Plasma Ratio

Reference

5 mg/kg 235 2840 2.5 [1]

25 mg/kg 1410 19100 1.8 [1]

Pharmacodynamics
The pharmacodynamic activity of osimertinib is intrinsically linked to its mechanism of action as

a potent and selective inhibitor of mutant EGFR.

Mechanism of Action
Osimertinib is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine-797

residue within the ATP-binding site of mutant EGFR.[1][4] This covalent bond formation leads to

sustained inhibition of EGFR-mediated signaling.[9] A key advantage of osimertinib is its

approximately 200-fold greater potency against EGFR with the L858R/T790M mutation
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compared to wild-type EGFR, which translates to a wider therapeutic window and a more

favorable safety profile.[4]

Signaling Pathway Inhibition
By inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks downstream

signaling pathways that are crucial for tumor cell proliferation and survival.[9][10] These include

the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][10] The inhibition of these

pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.
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Model Setup Treatment Phase Endpoint Analysis

Culture of EGFR-mutant
NSCLC cell lines

(e.g., PC-9, H1975)
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of cells into
immunocompromised mice

Allow tumors to
reach a specified volume

Randomize mice into
treatment and

vehicle control groups

Oral administration
of osimertinib or vehicle

(daily)

Monitor tumor volume
and body weight

Collect blood, tumor, and
brain samples at

various time points

Analyze pEGFR and
downstream markers

in tumor tissue

Statistical analysis of
tumor growth inhibition

and PK/PD relationships

Sample Preparation Liquid Chromatography Mass Spectrometry

Human Plasma Sample
Protein Precipitation
(e.g., with acetonitrile

or methanol)
Centrifugation Transfer of Supernatant Injection into

LC System
Chromatographic Separation

(e.g., C18 column)
Electrospray Ionization

(Positive Mode)
Tandem Mass Spectrometry

(MRM mode)

Quantification based on
peak area ratio to
internal standard
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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